![molecular formula C22H27N7O B1223328 2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B1223328.png)
2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide is an amino acid amide.
Scientific Research Applications
Antiviral Research
A study by Demchenko et al. (2020) focuses on the synthesis and antiviral activity of 4,6-bis-ethylamino[1,3,5]triazine derivatives, which are structurally related to the queried compound. These derivatives have been found effective against the FluA (H1N1) virus, showing promising results for antiviral applications. The study highlights the potential of these compounds in pharmaceutical chemistry as antiviral agents, particularly against influenza A and potentially other viruses (Demchenko et al., 2020).
Antibacterial Properties
Alharbi and Alshammari (2019) synthesized fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, which are structurally similar to the chemical . These compounds, analogous to lamotrigine, demonstrated notable antibacterial activity against various bacterial strains. This research indicates the potential of such compounds in developing new antibacterial agents (Alharbi & Alshammari, 2019).
Herbicide Development
In agricultural sciences, similar triazine compounds have been explored as herbicides. For instance, a composite list of herbicides includes various triazine derivatives, suggesting the use of these compounds in controlling unwanted vegetation in agricultural settings (Weed Science, 1985).
Water Treatment and Environmental Impact
Research by Clark and Goolsby (1999) on the herbicide acetochlor, which shares a similar triazine structure, studied its occurrence and transport in the Mississippi River Basin. This research is crucial for understanding the environmental impact and behavior of such chemicals, especially in water treatment processes (Clark & Goolsby, 1999).
Synthesis of Glycosides
Bagga et al. (1997) investigated the synthesis of glycosides where the aglycon is a hydroxymethylamino-1,3,5-triazine derivative. This research contributes to the development of analogs of anti-tumor drugs, indicating potential applications in cancer treatment (Bagga et al., 1997).
properties
Product Name |
2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide |
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Molecular Formula |
C22H27N7O |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H27N7O/c1-4-16-10-6-8-12-18(16)24-20(30)14-29(3)13-19-26-21(23)28-22(27-19)25-17-11-7-5-9-15(17)2/h5-12H,4,13-14H2,1-3H3,(H,24,30)(H3,23,25,26,27,28) |
InChI Key |
FIPNHCNUEUSLNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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